molecular formula C10H10FNO3 B2409824 4-(Acetamidomethyl)-3-fluorobenzoic acid CAS No. 2416228-76-5

4-(Acetamidomethyl)-3-fluorobenzoic acid

Cat. No.: B2409824
CAS No.: 2416228-76-5
M. Wt: 211.192
InChI Key: MHEGCJDIJNFSQV-UHFFFAOYSA-N
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Description

4-(Acetamidomethyl)-3-fluorobenzoic acid is an organic compound that features a fluorine atom, an acetamidomethyl group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction can be used to introduce the fluorine atom onto the benzene ring. The acetamidomethyl group can be introduced through an amide formation reaction, which involves the coupling of an amine with a carboxylic acid derivative .

Industrial Production Methods

Industrial production of 4-(Acetamidomethyl)-3-fluorobenzoic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Acetamidomethyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can lead to the formation of esters or anhydrides, while reduction of the acetamidomethyl group can yield primary or secondary amines .

Scientific Research Applications

4-(Acetamidomethyl)-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetamidomethyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidomethyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetamidomethyl)-3-fluorobenzoic acid is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-(acetamidomethyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-5-8-3-2-7(10(14)15)4-9(8)11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEGCJDIJNFSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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